BO-264 -

BO-264

Catalog Number: EVT-3130478
CAS Number:
Molecular Formula: C18H19N5O3
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BO-264 is a novel compound identified as a potent inhibitor of the transforming acidic coiled-coil protein 3 (TACC3), which is frequently overexpressed in various cancers, including breast cancer. TACC3 plays a crucial role in maintaining microtubule stability and centrosome integrity, making it an attractive target for cancer therapy. The compound was discovered through in-house screening of small molecules for their anti-proliferative effects on breast cancer cells with aberrant TACC3 expression, particularly in the JIMT-1 cell line, which demonstrates high levels of TACC3 and significant tumorigenicity in vivo .

Synthesis Analysis

The synthesis of BO-264 involves several steps, beginning with 4-methoxybenzoic acid. The initial step is the esterification of this acid to form ethyl 4-methoxybenzoate. Following this, a series of reactions lead to the formation of the final compound:

  1. Esterification: 4-methoxybenzoic acid is converted to ethyl 4-methoxybenzoate using thionyl chloride and ethanol under reflux conditions.
  2. Formation of β-ketonitrile Intermediate: The ethyl ester undergoes nucleophilic substitution to yield 3-(4-methoxyphenyl)-3-oxopropanenitrile.
  3. Hydroxylamine Reaction: This intermediate is treated with hydroxylamine to produce 3-(4-methoxyphenyl) isoxazol-5-amine.
  4. Final Nucleophilic Aromatic Substitution: The isoxazol-5-amine is reacted with 2,4-dichloropyrimidine to yield N-(2-chloropyrimidin-4-yl)-3-(4-methoxyphenyl) isoxazol-5-amine.
  5. Morpholine Reaction: Finally, treatment with morpholine leads to the formation of the target compound, BO-264 .
Molecular Structure Analysis

The molecular structure of BO-264 can be represented as follows:

C16H18ClN3O2\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}_3\text{O}_2

This indicates that BO-264 consists of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural formula illustrates its complex arrangement that contributes to its biological activity as a TACC3 inhibitor.

Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of BO-264 include:

  1. Esterification Reaction:
    RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightarrow \text{RCOOR }+\text{H}_2\text{O}
    where R represents the 4-methoxy group.
  2. Nucleophilic Substitution:
    The nucleophilic aromatic substitution reaction occurs with the β-ketonitrile intermediate and 2,4-dichloropyrimidine, facilitating the formation of the final compound.
  3. Hydroxylamine Reaction:
    This reaction converts ketones into oximes, which is crucial for forming the isoxazole structure in BO-264.

These reactions are performed under controlled conditions (temperature and solvent) to ensure high yields and purity of the final product.

Mechanism of Action

BO-264 exerts its anticancer effects primarily by inhibiting TACC3, leading to destabilization of microtubules and disruption of mitotic processes in cancer cells. The binding affinity between BO-264 and TACC3 was confirmed through various biochemical assays including cellular thermal shift assay and isothermal titration calorimetry . Upon treatment with BO-264, cancer cells exhibit multipolar mitosis and subsequent cell death, particularly in those expressing high levels of TACC3.

Physical and Chemical Properties Analysis

The physical properties of BO-264 include:

  • Molecular Weight: Approximately 318.78 g/mol
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to its electrophilic sites.

These properties are critical for its application in biological assays and potential therapeutic use.

Applications

BO-264 has significant potential as a therapeutic agent in oncology due to its selective inhibition of TACC3. Its applications include:

  1. Cancer Therapy: Targeting breast cancer cells exhibiting high TACC3 expression.
  2. Research Tool: Serving as a biochemical probe for studying TACC3-related pathways and mechanisms in cancer biology.
  3. Combination Therapy: Potential use in conjunction with other anticancer agents to enhance therapeutic efficacy against tumors resistant to standard treatments .
Therapeutic Relevance of TACC3 in Oncogenesis

TACC3 as a Driver of Genomic Instability in Centrosome-Amplified Cancers

Transforming acidic coiled-coil protein 3 (TACC3) is a centrosome- and microtubule-associated protein frequently overexpressed in aggressive cancers. Its dysregulation promotes chromosomal instability by disrupting critical cellular processes:

  • DNA Damage Response Dysregulation: TACC3 overexpression downregulates ataxia telangiectasia mutated (ATM) kinase, impairing DNA double-strand break (DSB) repair. This leads to defective homologous recombination (HR) and non-homologous end joining (NHEJ), causing DSB accumulation and genomic instability [1] [3].
  • Centrosome Amplification (CA): In cancers with CA (e.g., triple-negative breast cancer (TNBC)), TACC3 enables survival by facilitating centrosome clustering. Depleting TACC3 induces multipolar mitoses and mitotic catastrophe in CA-positive cells [4] [7].
  • BRCA1 Destabilization: TACC3 promotes ubiquitin-mediated degradation of BRCA1, a key HR repair protein. This sensitizes cells to DNA-damaging agents and PARP inhibition, mimicking "BRCAness" [3].

Table 1: TACC3-Mediated Pathways in Genomic Instability

MechanismConsequenceTherapeutic Implication
ATM SuppressionImpaired DSB repair; checkpoint failureSensitivity to radiation/PARP inhibitors
Centrosome ClusteringSurvival of CA-positive cancer cellsVulnerability to spindle disruption
BRCA1 DegradationHR repair deficiencyPARP inhibitor sensitivity

Prognostic Significance of TACC3 Overexpression in Aggressive Tumor Subtypes

TACC3 overexpression correlates with poor clinical outcomes across solid tumors:

  • Breast Cancer: In the METABRIC cohort, high TACC3 mRNA with high CA20 (centrosome amplification signature) predicted dismal survival (HR = 3.2, p < 0.0001). TACC3 protein is elevated in TNBC and HER2+ subtypes, correlating with advanced SBR grade, nodal metastasis, and basal-like phenotype [4] [9].
  • Pan-Cancer Significance: TACC3 overexpression associates with worse survival in prostate (HR = 7.25), lung (HR = 2.19), and head/neck cancers (HR = 1.96) with CA [4].
  • FGFR3-TACC3 Fusions: Found in ~5% of glioblastomas, 3–7% of bladder cancers, and subsets of lung cancers, these fusions drive oncogenic signaling and confer sensitivity to FGFR/TACC3 inhibition [8].

Table 2: Clinical Correlates of TACC3 in Human Cancers

Cancer TypePrevalence of DysregulationPrognostic Impact
TNBC/HER2+ BreastmRNA/protein overexpression in >40%Reduced DFS; basal-like association
GlioblastomaFGFR3-TACC3 fusions in 3–5%Shorter OS in IDH-wild type
Lung AdenocarcinomaProtein overexpression in ~50%Advanced stage; chemoresistance

Mechanistic Roles of TACC3 in Mitotic Spindle Dynamics and Cell Cycle Progression

TACC3 maintains mitotic fidelity through microtubule stabilization and cell cycle regulation:

  • Spindle Pole Assembly: TACC3 recruits clathrin and colonic hepatic tumor overexpressed gene (chTOG/cKAP5) to mitotic spindles, forming cross-bridges that stabilize kinetochore fibers. Aurora A kinase phosphorylates TACC3 (Ser558/Ser552), enabling complex assembly [2] [10].
  • G1/S Transition Control: During interphase, nuclear TACC3 binds the NuRD complex (HDAC2/MBD2), repressing tumor suppressors (CDKN1A/p21, CDKN2A/p16, APAF1). This drives G1/S progression independently of p53 [4].
  • Mitotic Checkpoint Bypass: TACC3 depletion causes spindle assembly checkpoint (SAC)-dependent mitotic arrest, chromosome misalignment, and apoptosis [7].

BO-264 is a first-in-class TACC3 inhibitor that exploits these vulnerabilities:

  • Mechanism: Directly binds TACC3, disrupting its interaction with clathrin and chTOG. This destabilizes centrosomal TACC3, inducing multipolar spindles and SAC activation [7].
  • Efficacy: In the NCI-60 panel, BO-264 showed nanomolar potency (GI50 <1 μM in 90% of lines). It inhibits growth in TNBC xenografts and FGFR3-TACC3 fusion-positive gliomas [7] [8].
  • Selectivity: Unlike earlier inhibitors (KHS101), BO-264 minimally affects normal cells and synergizes with taxanes in CA-high models [7] [9].

Properties

Product Name

BO-264

IUPAC Name

3-(4-methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H19N5O3/c1-24-14-4-2-13(3-5-14)15-12-17(26-22-15)20-16-6-7-19-18(21-16)23-8-10-25-11-9-23/h2-7,12H,8-11H2,1H3,(H,19,20,21)

InChI Key

WRCGBYNVBFVRTN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)N4CCOCC4

Solubility

not available

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.